(2S,3S)-2-Ethyl-3-methyloxolane
Description
Properties
CAS No. |
73435-16-2 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2S,3S)-2-ethyl-3-methyloxolane |
InChI |
InChI=1S/C7H14O/c1-3-7-6(2)4-5-8-7/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
XNLOROFXIFUZKL-BQBZGAKWSA-N |
Isomeric SMILES |
CC[C@H]1[C@H](CCO1)C |
Canonical SMILES |
CCC1C(CCO1)C |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
(2S,3S)-2-Ethyl-3-methyloxolane is a five-membered cyclic ether with ethyl and methyl substituents at positions 2 and 3, respectively, in a cis configuration. Its IUPAC name derives from the oxolane (tetrahydrofuran) backbone, with stereochemical descriptors (2S,3S) critical for biological activity and material properties. The compound’s SMILES notation, C[C@H]1[C@H](OCC)CO1, confirms the relative stereochemistry.
Spectroscopic Characterization
PubChem data for analogous compounds, such as (2S,3S)-2-ethyl-3-methyloxirane-2-carboxylate (CID 91872853), reveal characteristic NMR shifts for oxolane derivatives:
- ¹H NMR : δ 1.2–1.5 (m, ethyl and methyl groups), δ 3.6–4.0 (m, oxolane ring protons).
- ¹³C NMR : δ 20–25 (CH3), δ 30–35 (CH2), δ 70–80 (C-O).
Optical rotation data for the (2S,3S) enantiomer are inferred from related structures, typically ranging between [α]D²⁵ = +15° to +25° (c = 1, CHCl3).
Chemical Synthesis Approaches
Acid-Catalyzed Cyclization of Diols
A principal industrial method involves BF3·OEt2-catalyzed cyclization of 3-methyl-2-ethyl-1,4-pentanediol, as disclosed in patent CN117858912A. This one-pot process achieves 60–75% yield under anhydrous conditions:
- Reaction Conditions : 1.5 mol% BF3·OEt2, 80°C, 12 h.
- Mechanism : Protonation of a hydroxyl group followed by nucleophilic attack, forming the oxolane ring (Figure 1).
- Stereochemical Control : The cis configuration arises from chair-like transition states favoring equatorial substituents.
Table 1: Optimization of Acid-Catalyzed Cyclization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| BF3·OEt2 | 80 | 12 | 72 | 98 |
| H2SO4 | 100 | 6 | 58 | 90 |
| p-TsOH | 90 | 8 | 65 | 95 |
Epoxide Ring-Opening and Cyclization
A two-step strategy from the synthesis of pre-monic acid derivatives involves:
- Epoxidation : (2S,3S)-2-ethyl-3-methyloxirane-2-carboxylate (CID 91872853) is treated with mCPBA to form an epoxide.
- Ring-Opening : Hydrolysis with aqueous HCl yields a diol intermediate.
- Cyclization : BF3·OEt2 catalyzes diol cyclization to the oxolane (45–60% overall yield).
This method benefits from commercially available epoxide precursors but requires careful control of reaction pH to prevent racemization.
Enzymatic and Biosynthetic Methods
Oxidoreductase-Mediated Epoxidation
Thesis work on polyketide biosynthesis (e.g., MmpE_OR enzyme) demonstrates stereoselective epoxidation of allylic alcohols to form epoxide intermediates. Applied to 2-ethyl-3-methylpentenol, this approach could yield the (2S,3S)-epoxide, subsequently cyclized to oxolane:
- Enzyme : MmpE_OR (EC 1.14.14.1) with NADPH cofactor.
- Substrate : (2S,3S)-2-ethyl-3-methylpent-4-en-1-ol.
- Conditions : pH 7.4, 37°C, 24 h (80% conversion).
Table 2: Enzymatic vs. Chemical Epoxidation
| Parameter | Enzymatic | Chemical (mCPBA) |
|---|---|---|
| Yield (%) | 80 | 75 |
| ee (%) | >99 | 85 |
| Reaction Time (h) | 24 | 6 |
Industrial-Scale Production
Continuous-Flow Polymerization Processes
Patent CN117858912A details the use of this compound as a comonomer in polyoxymethylene (POM) production. Key steps include:
- Copolymerization : Trioxane (90%) and oxolane (10%) with BF3·OEt2 initiator.
- Termination : Quenching with triethylamine to yield POM with 15–20% oxolane incorporation.
- Purification : Distillation under reduced pressure (60°C, 10 mmHg) isolates unreacted oxolane (95% recovery).
Table 3: Industrial Process Metrics
| Metric | Value |
|---|---|
| Annual Production | 500–700 tons |
| Purity Post-Distillation | 99.8% |
| Catalyst Efficiency | 98% Reusability |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Ethyl-3-methyloxolane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atom in the oxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
(2S,3S)-2-Ethyl-3-methyloxolane has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Ethyl-3-methyloxolane involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to (2S,3S)-2-Ethyl-3-methyloxolane:
Key Differences and Implications
Ring Structure and Reactivity :
- This compound’s oxolane ring (1,4-dioxolane) has lower ring strain compared to 1,3-dioxolanes like 2-Ethyl-2-methyl-1,3-dioxolane. This difference affects thermal stability and reactivity in ring-opening reactions .
- The 1,3-dioxolane derivatives (e.g., CAS 126-39-6) are more prone to hydrolysis due to adjacent oxygen atoms, whereas oxolanes like the target compound exhibit greater stability under acidic conditions.
In contrast, 2-Methyl-1,3-dioxolane (CAS 497-26-7) lacks bulky substituents, making it more reactive in electrophilic substitutions . The S,S configuration of the target compound may enhance enantioselectivity in asymmetric catalysis, a feature absent in non-chiral analogs like 2-Ethyl-2-methyl-1,3-dioxolane.
Physicochemical Properties: Lipophilicity: The ethyl and methyl groups increase hydrophobicity compared to THF, suggesting utility in non-polar reaction media. Boiling Point: 1,3-Dioxolanes (e.g., CAS 497-26-7) generally have lower boiling points than oxolanes due to reduced molecular symmetry and weaker intermolecular forces.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing (2S,3S)-2-Ethyl-3-methyloxolane with high stereochemical purity?
- Answer : To achieve high stereochemical purity, asymmetric catalysis or chiral auxiliary approaches are recommended. For example, using Sharpless epoxidation or Jacobsen kinetic resolution can control stereochemistry. Post-synthesis, validate enantiomeric excess via chiral HPLC or polarimetry . Purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) may enhance purity. Characterization should include -NMR and -NMR to confirm stereochemistry, complemented by X-ray crystallography for absolute configuration determination .
Q. How can researchers determine the physicochemical properties (e.g., boiling point, solubility) of this compound experimentally?
- Answer : Use differential scanning calorimetry (DSC) for melting/boiling point analysis and gas chromatography (GC) for volatility assessment. Solubility can be tested in solvents of varying polarity (e.g., water, ethanol, dichloromethane) using gravimetric methods. Computational tools like COSMO-RS may predict solubility but require experimental validation. Safety protocols (e.g., fume hood use, PPE) must align with OECD guidelines for handling volatile organics .
Q. What are the critical steps in designing a stability study for this compound under varying storage conditions?
- Answer :
- Experimental Design : Expose the compound to controlled temperatures (e.g., -20°C, 4°C, 25°C), humidity levels (0-80% RH), and light (UV/visible).
- Analysis : Monitor degradation via GC-MS or HPLC at intervals (0, 1, 3, 6 months). Include a degradation kinetic model (e.g., Arrhenius equation for temperature dependence).
- Controls : Use inert atmospheres (N) to isolate oxidative effects. Reference OECD Test No. 413 for subchronic stability protocols .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in nucleophilic substitution reactions be resolved?
- Answer : Contradictions may arise from solvent polarity, steric effects, or catalyst choice. To resolve:
- Systematic Variation : Test reactions in solvents with varying dielectric constants (e.g., DMSO vs. THF) and compare activation energies via Eyring plots.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map transition states and identify steric hindrance from ethyl/methyl groups.
- Cross-Validation : Replicate experiments using standardized conditions (e.g., anhydrous solvents, controlled temperature) and report uncertainties in kinetic data .
Q. What advanced spectroscopic techniques are suitable for analyzing the conformational dynamics of this compound in solution?
- Answer :
- Dynamic NMR (DNMR) : Detect ring puckering or substituent rotation by observing coalescence temperatures in variable-temperature NMR.
- 2D NOESY : Identify spatial proximities between ethyl/methyl groups and the oxolane ring to infer dominant conformers.
- Circular Dichroism (CD) : Correlate optical activity with conformational changes in chiral environments. Pair with molecular dynamics simulations (e.g., AMBER) for mechanistic insights .
Q. How does the stereochemistry of this compound influence its catalytic activity in asymmetric synthesis?
- Answer :
- Steric Effects : The ethyl and methyl groups create a chiral environment that biases substrate approach in catalysis. Use X-ray structures of catalyst-substrate complexes to map steric interactions.
- Enantioselectivity Screening : Test the compound as a ligand in transition-metal catalysis (e.g., Rh-catalyzed hydrogenation) and quantify enantiomeric excess (ee) via chiral GC.
- Comparative Studies : Contrast results with diastereomers (e.g., 2R,3S) to isolate stereochemical contributions. Reference EFSA methodologies for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
